Subunit-Biased Negative Allosteric Modulation: GluN2B Potency and Efficacy vs. Analogs
EU1794-4 displays a unique potency and efficacy profile at GluN2B-containing NMDA receptors. Its efficacy (67% inhibition) is 6.7-fold greater than that of its closest analog, EU1794-2 (10% inhibition), making it a preferred tool for studies requiring robust GluN2B modulation [1]. It also shows subtype-selective NAM properties across the panel (GluN2A-D), enabling targeted investigations of specific NMDAR subtypes in native tissues or recombinant systems [1].
| Evidence Dimension | IC50 and Maximal Negative Modulation at GluN2B-containing NMDARs |
|---|---|
| Target Compound Data | IC50 = 2.6 µM, Max Modulation = 67 ± 4% |
| Comparator Or Baseline | EU1794-2: IC50 = 1.2 µM, Max Modulation = 10 ± 3% |
| Quantified Difference | Efficacy is 6.7-fold greater for EU1794-4 (67% vs. 10%) |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes co-expressing rat GluN1/GluN2B, activated by saturating glutamate/glycine (100/30 µM) [1] |
Why This Matters
A 6.7-fold difference in maximal efficacy directly impacts the degree of target engagement, making EU1794-4 the superior choice for achieving substantial GluN2B inhibition in cellular assays.
- [1] Katzman, B. M., et al. (2015). Table 1: The effect of alkyl ester and tetrahydrobenzothiophene ring substitutions on the potency and efficacy of EU1794 analogues. PMC5967867. View Source
